molecular formula C21H14F2N2O4 B2665972 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-75-2

4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2665972
CAS No.: 618874-75-2
M. Wt: 396.35
InChI Key: RWUBZBBYHSCLTN-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structure, which includes fluorinated benzoyl and phenyl groups, a hydroxy group, and a methylisoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorobenzoyl and Fluorophenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions, where the pyrrole core reacts with 4-fluorobenzoyl chloride and 3-fluorophenylboronic acid in the presence of a Lewis acid catalyst.

    Formation of the Methylisoxazolyl Moiety: This can be synthesized separately and then coupled to the pyrrole core using cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with varied functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated groups can enhance binding affinity and selectivity, while the hydroxy and isoxazolyl groups may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
  • 4-(4-methylbenzoyl)-5-(3-methylphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 4-(4-fluorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O4/c1-11-9-16(24-29-11)25-18(13-3-2-4-15(23)10-13)17(20(27)21(25)28)19(26)12-5-7-14(22)8-6-12/h2-10,18,26H,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHZDXBEJWDBJ-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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